1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C12H14N2O·HCl and a molecular weight of 238.72 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the oxazole ring is reacted with a phenyl halide under basic conditions.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the phenyl oxazole intermediate is reacted with formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions include various substituted oxazole derivatives and reduced oxazole compounds.
Scientific Research Applications
1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The methanamine group can also form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone: This compound also contains an oxazole ring but differs in the substitution pattern and functional groups.
Imidazole Derivatives: These compounds contain a similar five-membered ring structure but with two nitrogen atoms instead of one oxygen and one nitrogen.
Indole Derivatives: These compounds contain a fused benzene and pyrrole ring system, which is structurally different but shares some similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxazole ring and methanamine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2586196-55-4 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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